molecular formula C8H17BrOSi B12806626 Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- CAS No. 69278-36-0

Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl-

Cat. No.: B12806626
CAS No.: 69278-36-0
M. Wt: 237.21 g/mol
InChI Key: YLVXNFVQTUVUIT-UHFFFAOYSA-N
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Description

Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- is a chemical compound with the molecular formula C8H17BrOSi. It is a derivative of silane, characterized by the presence of a bromine atom, a methyl group, and a methylenepropoxy group attached to a trimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- typically involves the reaction of trimethylsilyl bromide with appropriate organic substrates under controlled conditions. One common method is the reaction of trimethylsilyl bromide with 2-methyl-1-methylenepropoxy derivatives in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silane derivatives, while oxidation reactions can produce silane oxides .

Scientific Research Applications

Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- involves its ability to form stable carbon-silicon bonds. This property makes it a valuable reagent in organic synthesis. The bromine atom in the compound can act as a leaving group, facilitating nucleophilic substitution reactions. The trimethylsilane core provides stability and enhances the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (2-bromo-2-methyl-1-methylenepropoxy)trimethyl- is unique due to the presence of both a bromine atom and a methylenepropoxy group, which confer distinct reactivity and stability compared to other silane derivatives. This makes it particularly useful in specialized synthetic applications .

Properties

CAS No.

69278-36-0

Molecular Formula

C8H17BrOSi

Molecular Weight

237.21 g/mol

IUPAC Name

(3-bromo-3-methylbut-1-en-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C8H17BrOSi/c1-7(8(2,3)9)10-11(4,5)6/h1H2,2-6H3

InChI Key

YLVXNFVQTUVUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=C)O[Si](C)(C)C)Br

Origin of Product

United States

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